molecular formula C14H10F2 B6356645 (e)-1,2-bis(4-fluorophenyl)ethene CAS No. 588-56-7

(e)-1,2-bis(4-fluorophenyl)ethene

Cat. No.: B6356645
CAS No.: 588-56-7
M. Wt: 216.22 g/mol
InChI Key: RBKOGNMZDLWKCL-OWOJBTEDSA-N
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Description

(E)-1,2-Bis(4-fluorophenyl)ethene (abbreviated as 4-Fstb in catalytic studies) is a fluorinated stilbene derivative featuring two 4-fluorophenyl groups bonded to a central ethene moiety . Its synthesis is achieved through methods such as Cu(II)-mediated dehydrogenation of diphenylmethane precursors or electrochemical cycloaddition reactions using ethyl diazoacetate . Key applications include:

  • Catalysis: As a ligand in Ni(0)-olefin complexes for cross-coupling reactions .
  • Antifungal Activity: Inhibition of Penicillium chrysogenum growth .
  • Biochemical Interactions: Potential binding to SARS-CoV-2 spike protein via 1,2-ethanediol derivatives .

Properties

IUPAC Name

1-fluoro-4-[(E)-2-(4-fluorophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKOGNMZDLWKCL-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,2-bis(4-fluorophenyl)ethene typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between aryl halides and organoboron compounds. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (E)-1,2-Bis(4-fluorophenyl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Scientific Research Applications

(E)-1,2-Bis(4-fluorophenyl)ethene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1,2-bis(4-fluorophenyl)ethene involves its interaction with various molecular targets. The compound can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Key Physical Properties of Selected Stilbene Derivatives

Compound Name Substituents Melting Point (°C) Density (g/cm³) Key Applications
(E)-1,2-Bis(4-fluorophenyl)ethene 4-F 101 1.18 Catalysis, Antifungal
(E)-1,2-Bis(4-bromophenyl)ethene 4-Br N/A N/A Photostability studies
(E)-1,2-Bis(4-methoxyphenyl)ethene 4-OCH₃ N/A N/A Luminescence, AIE
(E)-1,2-Bis(4-(trifluoromethyl)phenyl)ethene 4-CF₃ N/A N/A Electron-deficient ligand
  • Electron-Withdrawing Groups (EWGs): 4-Fstb: Fluorine's electronegativity enhances ligand stability in catalytic Ni(0) complexes compared to electron-donating groups (EDGs) .
  • Electron-Donating Groups (EDGs) :

    • 4-Mestb (4-methyl): Methyl groups introduce steric bulk, reducing ligand lability in coordination chemistry .
    • TPE-FM (4-fluoro and 4-methoxy): Methoxy groups restrict intramolecular rotation, enabling aggregation-induced emission (AIE) in solid states .

Photophysical and Material Properties

Table 2: Optical and Structural Comparisons

Compound Name Key Feature Absorption/Emax Application Context
This compound Planar ethene linkage N/A Catalysis
TPE-FM (1,2-bis(4-fluorophenyl)-1,2-bis(4-methoxyphenyl)ethene) AIE activity Enhanced emission in aggregates Luminescent materials
Carbazole-based ethenes (e.g., (E)-1,2-bis(9-ethylcarbazol-3-yl)ethene) Cyano substitution Red-shifted absorption (~50 nm vs. non-cyano analogs) Organic electronics
  • AIE Behavior : TPE-FM exhibits strong AIE due to restricted rotation of methoxy groups, whereas 4-Fstb lacks significant AIE without additional EDGs .
  • Coordination Chemistry : Pyridyl analogs (e.g., 1,2-bis(4-pyridyl)ethene) form octahedral Co(II) complexes in MOFs, unlike 4-Fstb, which is used in homogeneous catalysis .

Reactivity and Functionalization

  • Synthetic Flexibility : Brominated analogs (e.g., 1,2-bis(4-bromophenyl)ethene) undergo Suzuki-Miyaura cross-coupling, while 4-Fstb's fluorine is less reactive in such transformations .
  • Energetic Materials: Tetrazole derivatives (e.g., (E)-5,5'-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)) exhibit high detonation velocities (9017 m/s) due to planar ethene linkages, contrasting with 4-Fstb's non-energetic profile .

Table 3: Application-Specific Comparisons

Compound Class Example Advantage Over 4-Fstb Limitation
Catalytic Ligands 4-tBustb (tert-butyl) Enhanced steric protection Reduced solubility
Luminescent Materials TPE-FM AIE for sensor applications Complex synthesis
Energetic Materials Tetrazole-ethene derivatives High detonation velocity Sensitivity to friction
MOF Building Blocks 1,2-bis(4-pyridyl)ethene Metal coordination capability Limited thermal stability

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